2-(2,2-Dimethyloxan-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7-8(3-5-10)4-6-11-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
FXLLSPORYNKBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CCO)C |
Origin of Product |
United States |
Preparation Methods
Mercury-Catalyzed Cyclization and Reduction
A primary route involves synthesizing the oxane ring via cyclization of 2-methyl-5-hexene-3-alkynes-2-ol using mercury salts (e.g., mercuric acetate) and sulfuric acid. The ketone intermediate, 2,2-dimethyltetrahydropyran-4-one, is subsequently reduced to the target alcohol.
Reaction Conditions :
-
Step 1 (Cyclization) : 80–110°C, 10–15 hours, Hg(OAc)₂ (1–6 mol%), H₂SO₄ (14–73 mol%).
-
Step 2 (Reduction) : LiAlH₄ in tetrahydrofuran (THF) at 0°C, yielding 92% after distillation.
Advantages : High regioselectivity for the oxane ring.
Limitations : Mercury toxicity necessitates stringent waste management.
Palladium-Catalyzed Coupling
Patent WO2024137426A1 describes palladium-catalyzed coupling of 2,2-dimethyloxane derivatives with ethylene glycol precursors. This method avoids mercury but requires specialized ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene).
Typical Yield : 75–85%.
Key Parameter : Pd(OAc)₂ (3 mol%), 1,4-dioxane solvent, 60°C.
Reduction of Ester Derivatives
Ethyl Ester Reduction
Ethyl 2-(2,2-dimethyloxan-4-yl)acetate is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous THF.
Procedure :
Borane-Mediated Reduction
Borane-THF complex selectively reduces esters to alcohols under milder conditions than LiAlH₄. This method is scalable but less documented in literature.
Nucleophilic Substitution Reactions
Epoxide Ring-Opening
2,2-Dimethyloxirane derivatives react with ethanolamine in basic conditions to form the target alcohol. For example:
Mitsunobu Reaction
The Mitsunobu reaction couples alcohols with oxane-containing diols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Example :
Biocatalytic Approaches
Emerging methods employ enzymes (e.g., alcohol dehydrogenases) for asymmetric synthesis.
Case Study :
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost Efficiency : LiAlH₄ reduction is preferred for bulk production due to low reagent costs (~$50/kg).
-
Safety : Pd-based methods require inert atmospheres, increasing operational complexity.
-
Sustainability : Biocatalytic routes align with green chemistry principles but face scalability challenges .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Cyclic Ether Backbones
2-Methoxy-2-(oxan-4-yl)ethan-1-ol (CAS 1820641-39-1)
- Molecular Formula : C₈H₁₆O₃
- Molecular Weight : 160.21 g/mol
- Key Differences :
- Physical State : Liquid at room temperature .
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol (CAS 1546934-22-8)
- The 2,6-dimethyloxan ring may alter steric effects compared to the 2,2-dimethyl configuration in the target compound .
Linear Ether-Alcohol Analogs
2-(2-Azidoethoxy)ethan-1-ol
- Synthesis : Derived from 2-(2-chloroethoxy)ethan-1-ol via azide substitution (60% yield) .
- Key Differences :
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Molecular Formula : C₁₈H₂₈O₃
- Linear ethoxy chain contrasts with the cyclic oxan backbone of the target compound .
Heterocyclic Alcohol Derivatives
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol Derivatives
- Synthesis : Prepared via multi-step reactions involving DMSO, TEA, and K₂CO₃ .
- Polar nitro group enhances reactivity and solubility compared to the aliphatic oxan ring .
1-(4-Fluoro-2-methylphenyl)ethan-1-ol
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol?
- Methodological Answer : A common approach involves catalytic hydration of alkynes or reduction of ketones. For example, iron phthalocyanine (FePC) catalysts under aerobic conditions can achieve high regioselectivity in synthesizing secondary alcohols from alkynes, as demonstrated in the Markovnikov-selective synthesis of 1-(p-tolyl)ethan-1-ol . Alternatively, borane dimethyl sulfide (BMS) can reduce ketones to alcohols under controlled conditions, as seen in the reduction of 2-(4-bromo-2-methoxyphenyl)ethan-1-ol . Optimization of solvent systems (e.g., ethanol or dichloromethane) and reaction times (6–24 hours) is critical for yield improvement.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 4.75 ppm for hydroxyl-bearing protons) to confirm stereochemistry and functional groups .
- Gas Chromatography (GC) : To assess purity and detect volatile byproducts .
- Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress .
- Flash Chromatography : For purification, using anhydrous Na₂SO₄ for drying organic extracts .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents like water but highly soluble in organic solvents (e.g., DCM, DMSO, THF) . Use ethanol or dichloromethane for homogeneous reaction conditions.
- Stability : Stable under standard conditions but reactive toward oxidizing agents (e.g., KMnO₄) and acidic/basic environments. Store at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for secondary alcohols like this compound be resolved?
- Methodological Answer : Conduct comparative studies under controlled variables (e.g., pH, temperature, catalysts). For example, oxidation reactions may yield aldehydes or ketones depending on the oxidizing agent’s strength (e.g., KMnO₄ vs. CrO₃) . Validate results using kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways. Cross-reference data with computational models (e.g., DFT calculations) to reconcile discrepancies .
Q. What computational tools predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Tools like PISTACHIO, BKMS_METABOLIC, and REAXYS databases enable high-accuracy predictions of regioselectivity by analyzing transition-state geometries and electronic effects . For instance, Markovnikov vs. anti-Markovnikov addition in hydration reactions can be modeled using frontier molecular orbital (FMO) theory. Pair these tools with experimental validation via NMR or X-ray crystallography .
Q. Which advanced catalytic systems enable enantioselective modifications of similar ethan-1-ol derivatives?
- Methodological Answer :
- Iron Phthalocyanine (FePC) Catalysts : Achieve aerobic, regioselective synthesis of secondary alcohols from alkynes with >90% selectivity .
- Chiral Ligand Systems : Asymmetric hydrogenation using Ru-BINAP complexes can yield enantiomerically pure alcohols for medicinal chemistry applications (e.g., glutaminase inhibitors) .
- Enzyme-Mediated Catalysis : Lipases or alcohol dehydrogenases for kinetic resolutions in aqueous/organic biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
